4-bromo-N'-(4-nitrophenyl)benzohydrazide
Overview
Description
4-bromo-N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C13H10BrN3O3 It is characterized by the presence of a bromine atom, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(4-nitrophenyl)benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 4-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 4-bromo-N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., ethanol), and base (e.g., sodium hydroxide).
Condensation: Carbonyl compounds (e.g., aldehydes, ketones), solvents (e.g., ethanol), and acid catalysts (e.g., acetic acid).
Major Products Formed
Reduction: 4-bromo-N’-(4-aminophenyl)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones with different carbonyl compounds.
Scientific Research Applications
4-bromo-N’-(4-nitrophenyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential nonlinear optical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(4-nitrophenyl)benzohydrazide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-(4-chlorophenyl)benzohydrazide
- 4-bromo-N’-(4-methylphenyl)benzohydrazide
- 4-bromo-N’-(4-methoxyphenyl)benzohydrazide
Uniqueness
4-bromo-N’-(4-nitrophenyl)benzohydrazide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-bromo-N'-(4-nitrophenyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c14-10-3-1-9(2-4-10)13(18)16-15-11-5-7-12(8-6-11)17(19)20/h1-8,15H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYEXHJSWJBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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